1-Bromo-3-tert-butylbenzene
Overview
Description
1-Bromo-3-tert-butylbenzene is an organic compound with the chemical formula C10H13Br. It is a colorless liquid with a distinct aroma and is known for its combustibility. This compound is soluble in organic solvents such as ethanol and dimethylformamide and has a melting point of approximately -15 degrees Celsius and a boiling point of around 250 degrees Celsius .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-tert-butylbenzene is the hydrogen atoms present in the organic compounds . The bromine atom in the compound is highly reactive and can participate in various transition metal-catalyzed coupling reactions .
Mode of Action
This compound interacts with its targets through a process known as bromo-de-protonation and bromo-de-tert-butylation . This process involves the removal of a proton (H+) from the target molecule, followed by the addition of a bromine atom . The reaction has a high order in bromine, indicating the participation of clustered polybromide anions Br2n−1– in transition states .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the bromination of organic compounds . The compound can participate in various transition metal-catalyzed coupling reactions, leading to the formation of new aromatic compounds .
Result of Action
The result of the action of this compound is the formation of new aromatic compounds through bromo-de-protonation and bromo-de-tert-butylation . This can lead to changes in the molecular and cellular environment, depending on the specific compounds formed.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, the presence of other reactive species in the environment can influence the compound’s reactivity and the outcomes of its reactions .
Preparation Methods
1-Bromo-3-tert-butylbenzene is typically synthesized through the bromination of 1-Bromo-2-phenylbenzene with tert-butyl bromide. This reaction is usually carried out in an inert solvent like ethanol under suitable reaction conditions . Industrial production methods often involve similar bromination processes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
1-Bromo-3-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the bromine atom is replaced by other substituents.
Coupling Reactions: This compound can be used as an electrophilic partner in cross-coupling reactions such as Heck, Sonagashira, and Buchwald-Hartwig reactions.
Formation of Grignard Reagents: It can react with magnesium to form Grignard reagents, which are useful intermediates in organic synthesis.
Common reagents and conditions used in these reactions include transition metal catalysts, such as palladium or nickel, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted aromatic compounds.
Scientific Research Applications
1-Bromo-3-tert-butylbenzene has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of other organic compounds, including pharmaceuticals, dyes, and perfumes.
Cross-Coupling Reactions: It serves as an electrophilic partner in various cross-coupling reactions, facilitating the formation of complex organic molecules.
Material Science: This compound is used in the development of new materials with specific properties, such as polymers and advanced coatings.
Comparison with Similar Compounds
1-Bromo-3-tert-butylbenzene can be compared with other similar compounds, such as:
tert-Butylbenzene: This compound has a similar structure but lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
1-Bromo-4-tert-butylbenzene: This isomer has the bromine atom in a different position on the benzene ring, which can affect its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
1-bromo-3-tert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXXHPYFJDKWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322060 | |
Record name | 1-Bromo-3-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-64-3 | |
Record name | 3972-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-3-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-Butyl)bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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